sodium;5-propylcyclopenta-1,3-diene

Metallocene catalysis Ethylene polymerization Ligand structure–activity relationship

Sodium 5-propylcyclopenta-1,3-diene (sodium n-propylcyclopentadienide, Na(n-PrCp), molecular formula C₈H₁₁Na) is a cyclopentadienide salt bearing an n-propyl substituent on the cyclopentadienyl ring. This compound serves as a key ligand-transfer reagent for the synthesis of group 4 metallocene dichloride pre-catalysts, particularly bis(n-propylcyclopentadienyl)zirconium dichloride (CAS 73364-09-7), which are widely employed in homogeneous olefin polymerization.

Molecular Formula C8H11Na
Molecular Weight 130.16 g/mol
CAS No. 197381-22-9
Cat. No. B12574762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;5-propylcyclopenta-1,3-diene
CAS197381-22-9
Molecular FormulaC8H11Na
Molecular Weight130.16 g/mol
Structural Identifiers
SMILESCCC[C-]1C=CC=C1.[Na+]
InChIInChI=1S/C8H11.Na/c1-2-5-8-6-3-4-7-8;/h3-4,6-7H,2,5H2,1H3;/q-1;+1
InChIKeyYTFWOJSZMVRNKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-Propylcyclopenta-1,3-diene (CAS 197381-22-9): Alkylcyclopentadienide Ligand Precursor for Organometallic Catalyst Synthesis


Sodium 5-propylcyclopenta-1,3-diene (sodium n-propylcyclopentadienide, Na(n-PrCp), molecular formula C₈H₁₁Na) is a cyclopentadienide salt bearing an n-propyl substituent on the cyclopentadienyl ring [1]. This compound serves as a key ligand-transfer reagent for the synthesis of group 4 metallocene dichloride pre-catalysts, particularly bis(n-propylcyclopentadienyl)zirconium dichloride (CAS 73364-09-7), which are widely employed in homogeneous olefin polymerization [2]. The n-propyl substituent imparts a specific steric and electronic profile that differentiates the resulting catalyst from unsubstituted, methyl, isopropyl, or tert-butyl cyclopentadienyl analogs.

Why Sodium Alkylcyclopentadienides Are Not Interchangeable: The Case of Sodium 5-Propylcyclopenta-1,3-diene


In the synthesis of metallocene olefin polymerization catalysts, the alkyl substituent on the cyclopentadienyl ring exerts a dual influence—modulating both the electron density at the metal center and the steric environment around the active site [1][2]. Seemingly minor variations in the alkyl chain (e.g., n-propyl vs. isopropyl vs. methyl) produce measurable differences in catalyst productivity, propagation rate constants, and the balance between steric hindrance and electronic donation [1]. Consequently, sodium 5-propylcyclopenta-1,3-diene cannot be casually replaced by sodium cyclopentadienide, sodium methylcyclopentadienide, or sodium isopropylcyclopentadienide without altering the performance envelope of the final catalyst system.

Head-to-Head Quantitative Differentiation: Sodium 5-Propylcyclopenta-1,3-diene vs. Key Alkylcyclopentadienide Analogs


Ethylene Polymerization Rate: n-Propyl Substituent Outperforms Unsubstituted, Isopropyl, and tert-Butyl Analogs

In a direct head-to-head comparison of (η-RC₅H₄)₂ZrCl₂ catalysts activated with methylaluminoxane (MAO) at 60 °C and 1 atm ethylene pressure, the n-propyl-substituted catalyst (R = n-Pr) achieved a maximum polymerization rate of 9.7 kg PE (mmol Zr)⁻¹ h⁻¹. This exceeded the unsubstituted analog (R = H, 9.1), the isopropyl analog (R = i-Pr, 9.6), and the tert-butyl analog (R = t-Bu, 7.6) [1]. Only the methyl-substituted catalyst (R = Me, 10.1) gave a higher rate. The data demonstrate that n-propyl substitution provides an intermediate electronic and steric environment that significantly improves catalytic activity over the parent Cp and the branched alkyl variants.

Metallocene catalysis Ethylene polymerization Ligand structure–activity relationship

The 'Propyl Effect' — Increased Catalyst Productivity with n-Alkyl Cyclopentadienyl Ligands

Patent literature explicitly identifies a 'propyl effect' wherein unbridged metallocene catalysts bearing at least one n-alkyl cyclopentadienyl ligand with a propyl or longer chain exhibit increased productivity over metallocene catalysts lacking such a group [1]. This effect is specifically attributed to the n-propyl substitution pattern and is not observed with shorter alkyl chains such as methyl or with branched isomers such as isopropyl. The patent teaches that the n-propyl group optimizes the steric profile around the active metal center, facilitating monomer access while maintaining adequate kinetic stability.

Metallocene catalyst productivity Propyl effect Ligand design

Active Site Concentration Independence — Propagation Rate as the True Source of Differentiation

Active center concentration (C*) measurements using CO radio-tagging revealed that C* values remained essentially constant across all (η-RC₅H₄)₂ZrCl₂ / MAO catalyst systems investigated (R = H, Me, n-Pr, i-Pr, t-Bu) [1]. This finding demonstrates that the observed differences in polymerization rate are attributable to genuine variations in the propagation rate constant (kₚ), not to differences in the number of catalytically active sites. Thus, the n-propyl substituent genuinely accelerates the chain-growth step on a per-site basis relative to unsubstituted, isopropyl, and tert-butyl analogs.

Propagation rate constant Active site counting CO radio-tagging

Steric and Electronic Balance: n-Propyl Occupies a Unique Intermediate Position Among Alkyl Substituents

The polymerization rate order t-Bu < H < i-Pr < n-Pr < Me reported by Tait et al. [1] reflects the interplay of opposing steric and electronic effects of the cyclopentadienyl ring substituents. The n-propyl group is an intermediate electron donor (stronger than H but weaker than Me, and less sterically encumbered than i-Pr or t-Bu) [1]. This intermediate profile makes n-PrCp unique—it avoids the excessive bulk that suppresses activity in i-Pr and t-Bu systems while providing sufficient electron density to enhance the propagation rate relative to unsubstituted Cp.

Steric effect Electronic effect Ligand parameterization

Procurement-Relevant Application Scenarios for Sodium 5-Propylcyclopenta-1,3-diene


Synthesis of Unbridged Bis(n-propylcyclopentadienyl)zirconium Dichloride for Ethylene Polymerization

Sodium 5-propylcyclopenta-1,3-diene reacts with ZrCl₄ to yield (n-PrCp)₂ZrCl₂, a pre-catalyst that, upon MAO activation, delivers a maximum ethylene polymerization rate of 9.7 kg PE (mmol Zr)⁻¹ h⁻¹—a 6.6% improvement over the unsubstituted Cp analog [1]. This catalyst is suitable for processes where higher activity than Cp₂ZrCl₂ is desired without the steric congestion of isopropyl or tert-butyl analogs.

Leveraging the 'Propyl Effect' in Unbridged Metallocene Catalyst Development

Patent disclosures identify sodium n-propylcyclopentadienide as a strategic precursor for accessing the 'propyl effect'—a documented increase in unbridged metallocene productivity when n-alkyl chains of propyl length or longer are introduced [2]. Industrial R&D groups developing next-generation polyolefin catalysts can use this compound to systematically enhance catalyst output without altering the core metallocene architecture.

Catalyst Structure–Activity Relationship Studies on Cyclopentadienyl Substituent Effects

The Tait et al. [1] dataset provides quantitative benchmarks (rates, active-site concentrations, propagation rate constants) for a complete homologous series including n-Pr. Sodium 5-propylcyclopenta-1,3-diene thus enables academic and industrial laboratories to reproduce and extend systematic SAR investigations of alkylcyclopentadienyl ligands in olefin polymerization.

Synthesis of Mixed-Ligand Metallocenes for Fine-Tuned Copolymerization Performance

When combined with other cyclopentadienide salts (e.g., indenyl, fluorenyl, or tetramethylcyclopentadienide sodium salts), sodium n-propylcyclopentadienide allows the synthesis of unsymmetrical metallocenes with tailored steric and electronic properties. The intermediate electron-donating capacity of the n-PrCp ligand [1] can be exploited to modulate comonomer incorporation and molecular weight distribution in ethylene/α-olefin copolymerization.

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